3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-2-5-1-6-7(10)4-12-8(6)11-3-5/h1,3-4H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXRZTCZVJBWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolopyridine core. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate under basic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and cyano groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can lead to the formation of various substituted pyrrolopyridines .
Scientific Research Applications
Synthesis of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
The synthesis of this compound often involves cyclo-condensation reactions using amino-pyrrole derivatives and active methylene compounds. A notable method involves refluxing substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents such as acetylacetone and malononitrile in the presence of a catalytic agent to yield the desired pyrrolo derivatives. This synthetic route has been optimized for efficiency and yield, making it accessible for further modifications and applications in drug development .
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, certain derivatives demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, showing IC50 values in the nanomolar range. These compounds not only inhibited cancer cell proliferation but also induced apoptosis in breast cancer cells .
Kinase Inhibition
The compound has also been studied for its role as a kinase inhibitor. Specifically, it has been shown to inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is associated with renal and cardiovascular diseases. The inhibition of SGK-1 activity can potentially offer new therapeutic strategies for managing electrolyte balance and preventing renal damage .
FGFR Inhibition Study
A study conducted on a series of 1H-pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h exhibited significant FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, indicating its potential as a lead compound for cancer therapy .
SGK-1 Inhibition Research
Another research highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 kinase activity. This inhibition was linked to reduced cell proliferation in renal cells, suggesting therapeutic applications in chronic renal disease .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation |
| FGFR2 | 9 | Induces apoptosis | |
| FGFR3 | 25 | Reduces migration and invasion | |
| SGK-1 | N/A | Inhibits renal cell proliferation |
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent placement and core modifications. Key comparisons include:
Table 1: Structural and Functional Comparisons
2.4. Physicochemical Properties
- Solubility and Reactivity: The cyano group at position 5 enhances electrophilicity, enabling nucleophilic additions. Amino-substituted derivatives exhibit improved solubility in polar solvents compared to halogenated or alkylated analogues .
- Crystallinity : Bromothiophene-substituted pyrazolo[4,3-b]pyridines (e.g., BDPC) show amorphous film formation, suggesting that bulky substituents may disrupt crystallinity—a consideration for drug formulation .
Research Findings and Implications
- Anti-Inflammatory Potential: The amino-cyano substitution pattern in this compound outperforms halo or alkyl derivatives in COX-2 docking studies, making it a promising lead for NSAID development .
- Synthetic Versatility : Bromo and nitro derivatives (e.g., 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile) serve as intermediates for further functionalization, enabling library diversification .
- Target Selectivity: Core heterocycle changes (pyrrolo vs. thieno) significantly alter biological targets, as seen in AMPK vs. COX-2 activities .
Biological Activity
Overview
3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrrolopyridine family, which is recognized for its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Structure and Synthesis
The molecular structure of this compound includes a pyridine ring fused with a pyrrole ring, featuring an amino group at the 3-position and a cyano group at the 5-position. The synthesis typically involves multi-step reactions starting from readily available precursors, such as the cyclization of 2-aminopyridine with ethyl cyanoacetate under basic conditions. Techniques like microwave-assisted synthesis are often employed to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression. By binding to FGFRs, this compound suppresses downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
Case Studies
Several studies have focused on the biological activity of pyrrolopyridine derivatives, including this compound:
- FGFR Inhibition : A study reported that certain derivatives exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 nM to over 700 nM. These compounds were shown to inhibit migration and invasion of cancer cells significantly .
- Structure-Activity Relationship (SAR) : Research has established that modifications to the structure of pyrrolopyridine derivatives can enhance their antiproliferative activity against various cancer cell lines. For example, adding hydroxyl groups improved activity significantly against HeLa and MDA-MB-231 cells .
Comparative Analysis
A comparison table highlights the unique properties of this compound relative to other similar compounds:
| Compound | FGFR Inhibition | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Significant | Limited |
| 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Moderate | Moderate | Moderate |
| 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | Low | Low | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Two primary approaches are documented:
- Cyclocondensation : Reacting 3-amino-2-cyanopyrrole derivatives with formamide or substituted aldehydes under reflux conditions (e.g., DMF, methanol) for 6–8 hours, followed by crystallization from ethanol-DMF mixtures. Yields range from 45% to 60% depending on substituents .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions using boronic acids and halogenated intermediates (e.g., 4-chloro derivatives) under inert atmospheres. Catalyst systems like Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH/H₂O at 90–105°C are common .
- Optimization : Prolonged heating (>10 hours) improves cyclization efficiency, while excess reagents (e.g., triethyl orthoformate) reduce side products. Purity is confirmed via TLC and recrystallization .
Q. How is the purity and structural integrity of this compound validated in academic settings?
- Analytical Techniques :
- Melting Point : Sharp melting points (e.g., 173–237°C) indicate purity .
- Spectroscopy : IR confirms functional groups (NH₂ ~3350 cm⁻¹, CN ~2213 cm⁻¹). ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons at δ 6.88–8.05 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities .
Advanced Research Questions
Q. How can structural modifications at the 3-amino position enhance biological activity, and what computational tools support this design?
- SAR Insights :
- Electron-Withdrawing Groups (EWGs) : Substituting the 3-amino group with trifluoromethyl (CF₃) or chloro (Cl) enhances metabolic stability and target binding (e.g., kinase inhibition) .
- Bulkier Substituents : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve solubility and selectivity for cancer cell lines .
- Computational Tools :
- Docking Studies : AutoDock Vina predicts interactions with FGFR or EGFR kinases .
- DFT Calculations : Optimize substituent geometry and electron density using Gaussian09 .
Q. How do contradictory data on cytotoxicity across studies arise, and what experimental controls resolve them?
- Sources of Discrepancy :
- Cell Line Variability : IC₅₀ values differ between HeLa (cervical) vs. MCF-7 (breast) cancer cells due to expression levels of target proteins .
- Assay Conditions : Varying incubation times (24 vs. 48 hours) and serum concentrations (5% vs. 10% FBS) alter compound stability .
- Resolution Strategies :
- Standardized Protocols : Use identical cell passage numbers and assay kits (e.g., MTT) across studies .
- Positive Controls : Include reference drugs (e.g., doxorubicin) to calibrate cytotoxicity measurements .
Q. What strategies mitigate low yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?
- Critical Steps :
- Protection-Deprotection : Protecting the 1H-pyrrole nitrogen with phenylsulfonyl groups prevents side reactions during iodination or cross-coupling .
- Catalyst Screening : Testing PdCl₂(dppf) vs. Pd(PPh₃)₄ for Suzuki reactions improves coupling efficiency (yields increase from 50% to 75%) .
- Workup Optimization :
- Solvent Selection : Replacing ethanol with acetonitrile for crystallization reduces co-precipitation of byproducts .
- Microwave Assistance : Shortens reaction times (e.g., from 12 hours to 30 minutes) for cyclization steps .
Methodological Resources
- Key References :
- Synthetic protocols for amino-substituted pyrrolopyridines .
- Biological evaluation frameworks (e.g., dose-response curves, kinase assays) .
- Computational modeling guidelines for structure-based design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
